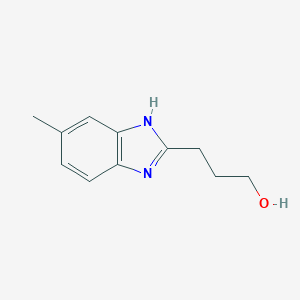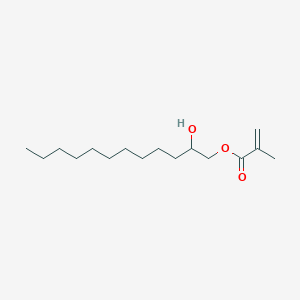
2-Hydroxydodecyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydodecyl methacrylate (HDDMA) is a monomer that is widely used in the synthesis of various polymers. It is a hydrophobic monomer that has a long alkyl chain and a hydroxyl group, which makes it an excellent candidate for the preparation of hydrophobic polymers. HDDMA has been extensively studied in the field of polymer science due to its unique chemical structure and properties.
Wirkmechanismus
2-Hydroxydodecyl methacrylate acts as a cross-linking agent in the synthesis of polymers and hydrogels. It reacts with the polymer chains to form covalent bonds, which increases the mechanical strength and stability of the polymer. 2-Hydroxydodecyl methacrylate also improves the hydrophobicity of the polymer, which makes it useful in applications where water resistance is required.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Hydroxydodecyl methacrylate. However, studies have shown that it is biocompatible and does not cause any significant toxicity or adverse effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Hydroxydodecyl methacrylate in lab experiments include its ability to improve the mechanical properties and hydrophobicity of polymers and hydrogels. It is also relatively easy to synthesize and purify. The limitations of 2-Hydroxydodecyl methacrylate include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 2-Hydroxydodecyl methacrylate. One direction is to explore its applications in the preparation of new hydrophobic polymers and hydrogels. Another direction is to investigate its potential as a cross-linking agent in the synthesis of other materials, such as metal-organic frameworks. Furthermore, the toxicity and biocompatibility of 2-Hydroxydodecyl methacrylate need to be further studied to ensure its safety in biomedical applications.
Synthesemethoden
2-Hydroxydodecyl methacrylate can be synthesized by the reaction of methacrylic acid with 2-dodecanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation. The yield of 2-Hydroxydodecyl methacrylate can be improved by optimizing the reaction conditions, such as the ratio of reactants, the type of catalyst, and the reaction time.
Wissenschaftliche Forschungsanwendungen
2-Hydroxydodecyl methacrylate has been widely used in the field of polymer science for the preparation of various hydrophobic polymers. It is also used as a cross-linking agent in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. 2-Hydroxydodecyl methacrylate has also been used in the preparation of dental composites, where it improves the mechanical properties and reduces the water uptake of the composite.
Eigenschaften
CAS-Nummer |
13438-18-1 |
|---|---|
Produktname |
2-Hydroxydodecyl methacrylate |
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
2-hydroxydodecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-4-5-6-7-8-9-10-11-12-15(17)13-19-16(18)14(2)3/h15,17H,2,4-13H2,1,3H3 |
InChI-Schlüssel |
RDFIICFCNKXLHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Kanonische SMILES |
CCCCCCCCCCC(COC(=O)C(=C)C)O |
Andere CAS-Nummern |
13438-18-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



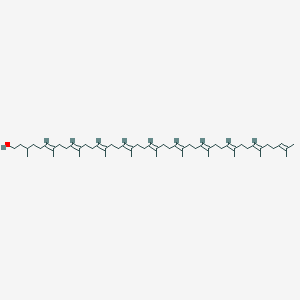
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
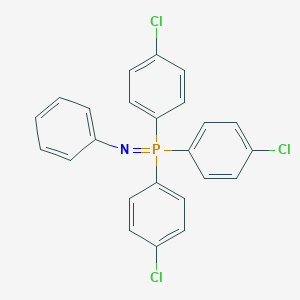
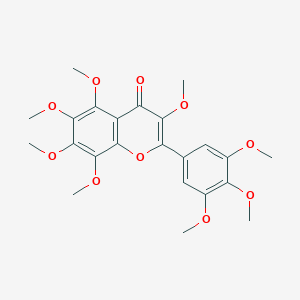
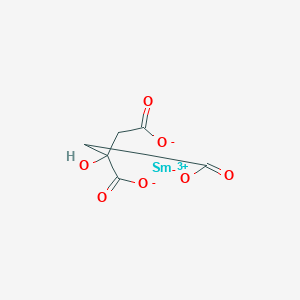
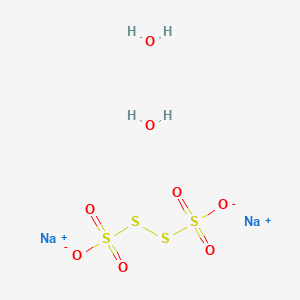
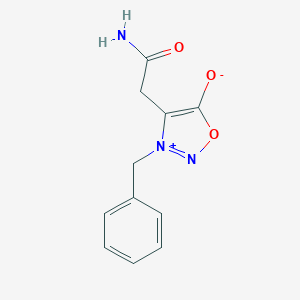

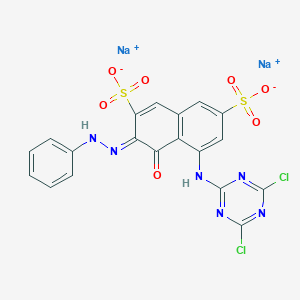
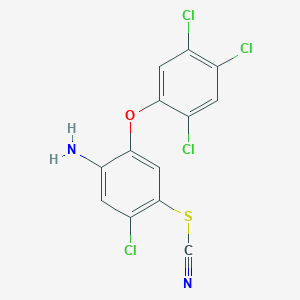
![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)
